molecular formula C19H25Cl2N5O B4186916 1-(2-morpholin-4-ylethyl)-N-(pyridin-4-ylmethyl)benzimidazol-2-amine;dihydrochloride

1-(2-morpholin-4-ylethyl)-N-(pyridin-4-ylmethyl)benzimidazol-2-amine;dihydrochloride

Cat. No.: B4186916
M. Wt: 410.3 g/mol
InChI Key: ACHLHHUEWPQZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-morpholin-4-ylethyl)-N-(pyridin-4-ylmethyl)benzimidazol-2-amine;dihydrochloride is a synthetic organic compound that belongs to the benzimidazole class This compound is characterized by the presence of a benzimidazole core, a morpholine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-morpholin-4-ylethyl)-N-(pyridin-4-ylmethyl)benzimidazol-2-amine;dihydrochloride typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.

    Introduction of the Morpholine Ring: The next step involves the alkylation of the benzimidazole core with a 2-chloroethylmorpholine under basic conditions to introduce the morpholine ring.

    Attachment of the Pyridine Moiety: The final step involves the reaction of the intermediate with 4-pyridinemethanamine under suitable conditions to attach the pyridine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-morpholin-4-ylethyl)-N-(pyridin-4-ylmethyl)benzimidazol-2-amine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyridine moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole and morpholine rings.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzimidazole and pyridine derivatives with various functional groups.

Scientific Research Applications

1-(2-morpholin-4-ylethyl)-N-(pyridin-4-ylmethyl)benzimidazol-2-amine;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-morpholin-4-ylethyl)-N-(pyridin-4-ylmethyl)benzimidazol-2-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Morpholinyl)ethyl]-N-(1-naphthylmethyl)-1H-benzimidazol-2-amine
  • 1-ethyl-4-(4-morpholinyl)-2,2-diphenylbutyl acetate hydrochloride
  • 1-methyl-2-(4-morpholinyl)ethyl diphenylacetate hydrochloride

Uniqueness

1-(2-morpholin-4-ylethyl)-N-(pyridin-4-ylmethyl)benzimidazol-2-amine;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound in scientific research.

Properties

IUPAC Name

1-(2-morpholin-4-ylethyl)-N-(pyridin-4-ylmethyl)benzimidazol-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O.2ClH/c1-2-4-18-17(3-1)22-19(21-15-16-5-7-20-8-6-16)24(18)10-9-23-11-13-25-14-12-23;;/h1-8H,9-15H2,(H,21,22);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHLHHUEWPQZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2NCC4=CC=NC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-morpholin-4-ylethyl)-N-(pyridin-4-ylmethyl)benzimidazol-2-amine;dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-morpholin-4-ylethyl)-N-(pyridin-4-ylmethyl)benzimidazol-2-amine;dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2-morpholin-4-ylethyl)-N-(pyridin-4-ylmethyl)benzimidazol-2-amine;dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2-morpholin-4-ylethyl)-N-(pyridin-4-ylmethyl)benzimidazol-2-amine;dihydrochloride
Reactant of Route 5
1-(2-morpholin-4-ylethyl)-N-(pyridin-4-ylmethyl)benzimidazol-2-amine;dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(2-morpholin-4-ylethyl)-N-(pyridin-4-ylmethyl)benzimidazol-2-amine;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.